3,7,11-Trimethyl-1-dodecyn-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

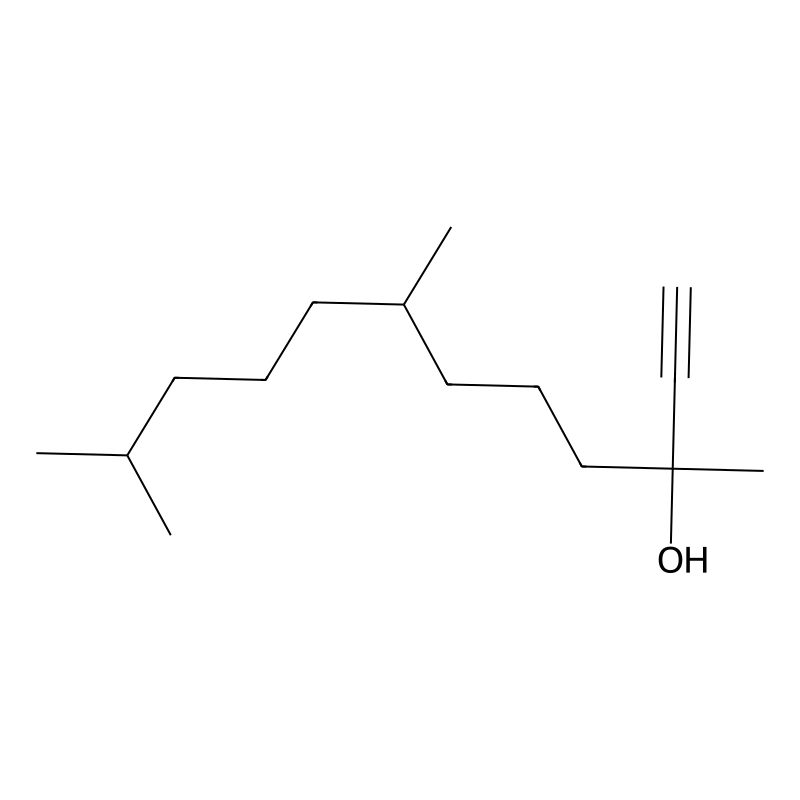

3,7,11-Trimethyl-1-dodecyn-3-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) and a terminal alkyne functional group. Its molecular formula is C15H28O, and it has a molecular weight of approximately 224.38 g/mol. The compound features a long carbon chain with multiple methyl substituents, which contribute to its physical and chemical properties. This compound is often used in various

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound. Common oxidizing agents include potassium permanganate or chromium trioxide.

- Reduction: The triple bond in the alkyne can be reduced to form either a double bond (alkene) or a single bond (alkane) using hydrogenation methods with catalysts such as palladium or platinum.

- Substitution: The hydroxyl group can be substituted with various functional groups through reactions with halogenating agents like thionyl chloride, leading to the formation of dodecyl halides.

These reactions highlight the compound's potential as a versatile building block in organic synthesis.

Research indicates that 3,7,11-trimethyl-1-dodecyn-3-ol exhibits notable biological activity. It has been studied for its potential antimicrobial properties and its ability to influence various biological pathways. The presence of both the alcohol and alkyne functional groups allows it to interact with biological molecules, potentially inhibiting enzyme activity or altering cell membrane properties .

The synthesis of 3,7,11-trimethyl-1-dodecyn-3-ol can be achieved through several methods:

- Alkylation of Acetylene: This method involves the alkylation of acetylene with appropriate alkyl halides in the presence of a base.

- Hydroboration-Oxidation: Following alkylation, hydroboration followed by oxidation can convert the resulting intermediate into the desired alcohol.

- Industrial Production: In industrial settings, continuous flow reactors are employed to enhance yield and purity through automated control of reaction parameters .

3,7,11-Trimethyl-1-dodecyn-3-ol finds applications across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: The compound is explored for its potential use in medicinal chemistry due to its biological activity.

- Material Science: It is utilized in the production of specialty chemicals and materials, particularly in coatings where it acts as an inhibitor for certain reactions .

Studies on the interactions of 3,7,11-trimethyl-1-dodecyn-3-ol with other chemical species reveal its efficacy as an inhibitor in various chemical processes. For instance, it has been shown to influence crosslinking rates in polymer formulations when used alongside siloxane compounds. This highlights its potential in enhancing the performance characteristics of coatings and adhesives .

Several compounds share structural similarities with 3,7,11-trimethyl-1-dodecyn-3-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Dodecen-1-ol | C12H22O | Contains a double bond instead of a triple bond |

| 3,7,11-Trimethyl-1-dodecen-3-ol | C15H28O | Similar structure but features a double bond |

| 1-Dodecyn-3-ol | C12H22O | Lacks methyl substituents and has a simpler structure |

Uniqueness: The presence of both a terminal alkyne and a hydroxyl group distinguishes 3,7,11-trimethyl-1-dodecyn-3-ol from these similar compounds. Its specific reactivity due to these functional groups allows for diverse applications in organic synthesis and material science .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (98.82%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard